1-Phenyl-3-prop-2-yn-1-ylurea

Description

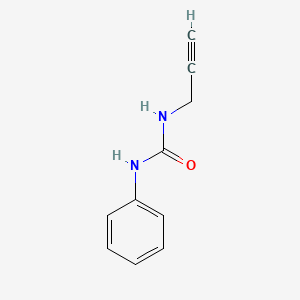

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-prop-2-ynylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMOFOYPMBQANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559180 | |

| Record name | N-Phenyl-N'-prop-2-yn-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101871-81-2 | |

| Record name | N-Phenyl-N′-2-propyn-1-ylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101871-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-N'-prop-2-yn-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-prop-2-yn-1-ylurea

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-Phenyl-3-prop-2-yn-1-ylurea, a valuable synthetic intermediate. Propargyl ureas are a class of highly versatile building blocks in modern organic chemistry, serving as precursors to a wide array of biologically significant heterocyclic compounds.[1][2] This document offers a robust, step-by-step protocol for the preparation of the title compound via the nucleophilic addition of propargylamine to phenyl isocyanate. Furthermore, it establishes a full analytical workflow for structural confirmation and purity assessment, leveraging spectroscopic techniques including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind critical experimental parameters is discussed, providing researchers and drug development professionals with the field-proven insights necessary for successful synthesis and application.

Introduction: The Strategic Value of Propargyl Ureas

Propargyl ureas are organic compounds characterized by the presence of both a urea functional group and a terminal alkyne (propargyl group). This unique combination of functionalities makes them exceptionally useful intermediates in synthetic chemistry. The alkyne moiety serves as a handle for a variety of transformations, including metal-catalyzed cyclization reactions and click chemistry, while the urea backbone is a common pharmacophore found in numerous therapeutic agents.[3][4][5]

The strategic importance of propargyl ureas lies in their ability to undergo regio- and chemoselective cyclization reactions to afford key medicinal heterocyclic scaffolds.[1] For instance, depending on the catalyst and reaction conditions, they can be selectively converted into:

-

1H-Imidazol-2(3H)-ones via a 5-exo-dig N-cyclization.[1]

-

Dihydropyrimidin-2(1H)-ones via a 6-endo-dig N-cyclization.[2]

This guide focuses on a foundational member of this class, this compound, to establish a reliable and well-characterized synthetic procedure that can be adapted for more complex derivatives.

Synthesis of this compound

Reaction Principle and Strategy

The synthesis of this compound is achieved through a highly efficient and atom-economical reaction: the nucleophilic addition of the primary amine of propargylamine to the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically rapid and high-yielding.

Reaction Scheme: Propargylamine + Phenyl Isocyanate → this compound

The core principle involves the lone pair of electrons on the nitrogen atom of propargylamine attacking the electron-deficient carbon of the isocyanate group. This forms a new carbon-nitrogen bond and, after proton transfer, yields the stable urea product.

Detailed Experimental Protocol

Materials and Reagents:

-

Propargylamine (Prop-2-yn-1-amine), ≥98%

-

Phenyl isocyanate, ≥98%

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel or syringe

-

Ice-water bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add propargylamine (1.0 eq). Dissolve the amine in 30-40 mL of anhydrous THF under an inert atmosphere.

-

Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath.

-

Expert Insight: This step is critical. The reaction between an amine and an isocyanate is highly exothermic. Cooling the reaction mixture prevents the formation of unwanted side products by controlling the reaction rate and dissipating heat effectively.

-

-

Reagent Addition: Add phenyl isocyanate (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the cooled amine solution over 15-20 minutes.

-

Expert Insight: Phenyl isocyanate is highly reactive and moisture-sensitive. It will readily react with water to form an unstable carbamic acid, which decomposes to aniline. This aniline can then react with another molecule of phenyl isocyanate to produce the symmetrical 1,3-diphenylurea impurity. Using anhydrous solvent and an inert atmosphere is paramount to maximizing the yield of the desired product.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a mixture such as 30% Ethyl Acetate in Hexane. The disappearance of the starting materials (visualized with ninhydrin for the amine) indicates completion.

-

Isolation and Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude white solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

-

Synthesis Workflow Diagram

Caption: Logical workflow for the structural confirmation of the final product.

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of this compound. The procedure is robust, high-yielding, and founded on fundamental principles of organic reactivity. The comprehensive characterization workflow, utilizing a suite of standard spectroscopic techniques, provides an unambiguous method for confirming the structure and purity of the final product. As a versatile synthetic building block, this compound is a valuable starting material for academic and industrial researchers aiming to construct complex heterocyclic molecules for applications in medicinal chemistry and materials science.

References

-

Time course of reaction between propargylamine 19 and phenyl isothiocyanate in [D7]DMF analyzed by ¹H NMR spectroscopy. - ResearchGate. Available from: [Link]

-

Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity - ResearchGate. Available from: [Link]

-

Propargylic ureas as powerful and versatile building blocks in the synthesis of various key medicinal heterocyclic compounds. (2020). RSC Advances. Available from: [Link]

-

Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity. (2008). Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Cationic dirhodium carboxylate-catalyzed synthesis of dihydropyrimidones from propargyl ureas. (2013). Tetrahedron Letters. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules. Available from: [Link]

-

Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media. (2016). Chemical Communications. Available from: [Link]

-

Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances. Available from: [Link]

-

Isocyanate-based multicomponent reactions. (2024). RSC Advances. Available from: [Link]

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2024). ResearchGate. Available from: [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2018). Molbank. Available from: [Link]

-

1-(3-Phenyl-prop-yl)urea. (2009). Acta Crystallographica Section E. Available from: [Link]

-

Ag‐catalyzed cycloisomerizations of propargylic ureas. (2022). ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. (2019). Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Cationic dirhodium carboxylate-catalyzed synthesis of dihydropyrimidones from propargyl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Phenyl-3-prop-2-yn-1-ylurea (CAS Number: 101871-81-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-prop-2-yn-1-ylurea, a molecule integrating a stable phenylurea scaffold with a reactive propargyl group, stands as a compound of significant interest in medicinal chemistry and drug development. The urea moiety is a well-established pharmacophore known for its ability to form robust hydrogen bond interactions with biological targets, a critical feature for optimizing drug potency and selectivity.[1] Concurrently, the propargyl group is a key structural element in several neuroprotective agents, hinting at the potential therapeutic applications of this compound in neurological disorders.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential mechanisms of action and therapeutic applications, with a particular focus on its prospective role in neuroprotection.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Pharmacophore

The strategic design of novel therapeutic agents often involves the combination of well-characterized pharmacophores to create molecules with enhanced efficacy and specificity. This compound (Figure 1) exemplifies this approach by uniting the phenylurea backbone with a terminal alkyne functionality.

The Phenylurea Core: The urea functional group is a cornerstone in drug design, prized for its capacity to act as both a hydrogen bond donor and acceptor. This dual nature allows for strong and specific interactions with protein targets, a property that has been successfully exploited in a wide array of approved drugs.[1] Phenylurea derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1]

The Propargyl Moiety: The propargyl group (prop-2-yn-1-yl) is of significant interest in neuropharmacology. It is a key feature in drugs like Rasagiline and Ladostigil, which are utilized in the management of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] This functional group can participate in various chemical reactions, including click chemistry, and can also play a role in enzyme inhibition.

The amalgamation of these two structural motifs in this compound suggests a molecule with the potential for targeted biological activity, particularly within the central nervous system.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 101871-81-2 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | General knowledge |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| LogP | Not available in searched literature. |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a straightforward and well-established chemical reaction. The primary route involves the reaction of phenyl isocyanate with propargylamine. This reaction is a classic example of a nucleophilic addition to an isocyanate.

Synthetic Pathway

The synthesis proceeds as follows:

Caption: Synthetic scheme for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Phenyl isocyanate

-

Propargylamine

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add propargylamine dissolved in a minimal amount of anhydrous THF under an inert atmosphere.

-

Addition of Phenyl Isocyanate: Slowly add a stoichiometric equivalent of phenyl isocyanate, dissolved in anhydrous THF, to the stirring solution of propargylamine via a dropping funnel at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that readily decomposes to aniline and carbon dioxide, reducing the yield of the desired urea.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Slow Addition: Controls the exothermic nature of the reaction and prevents the formation of byproducts.

Potential Mechanism of Action and Biological Activity

While specific biological data for this compound is not extensively available in the public domain, its structural features allow for informed hypotheses regarding its potential mechanisms of action, particularly in the context of neuroprotection.

Hypothetical Signaling Pathway Involvement in Neuroprotection

The neuroprotective effects of compounds containing a propargyl group are often attributed to their ability to modulate key signaling pathways involved in neuronal survival and apoptosis. A plausible hypothesis for this compound's action could involve the inhibition of pro-apoptotic pathways and the activation of pro-survival signals.

Caption: Hypothetical neuroprotective signaling pathway.

This proposed mechanism suggests that this compound may exert its neuroprotective effects by inhibiting stress-activated protein kinases (like JNK and p38) and activating pro-survival pathways such as the PI3K/Akt pathway. This dual action would lead to the suppression of pro-apoptotic proteins (e.g., Bax) and the enhancement of anti-apoptotic and survival factors (e.g., Bcl-2 and CREB).

Potential Therapeutic Applications

Given its structural characteristics, this compound is a promising candidate for investigation in several therapeutic areas:

-

Neurodegenerative Diseases: The presence of the propargyl group strongly suggests its potential as a neuroprotective agent for conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

-

Oncology: Phenylurea derivatives are known to exhibit anticancer properties. Further investigation into the activity of this compound against various cancer cell lines is warranted.

-

Infectious Diseases: The urea scaffold is present in some antimicrobial agents, suggesting a potential role in combating bacterial or fungal infections.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, the following areas of research are critical:

-

In-depth Biological Screening: Comprehensive screening against a panel of kinases, receptors, and enzymes is necessary to identify its primary biological targets.

-

In Vitro and In Vivo Efficacy Studies: Evaluation of its efficacy in relevant cell-based and animal models of neurological disorders and cancer is a crucial next step.

-

ADME/Toxicity Profiling: A thorough investigation of its pharmacokinetic and toxicological properties is essential for its development as a clinical candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in optimizing its potency, selectivity, and drug-like properties.

Conclusion

This compound is a synthetically accessible molecule that combines the favorable drug-like properties of the phenylurea scaffold with the neuropharmacologically relevant propargyl group. While further research is required to fully characterize its biological activity and therapeutic potential, its structural design makes it a compelling candidate for investigation in the field of neuroprotective and anticancer drug discovery. This technical guide provides a foundational understanding of this promising compound to aid researchers in its future exploration and development.

References

Sources

The Evolving Landscape of 1-Phenyl-3-prop-2-yn-1-ylurea Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

An in-depth technical guide by a Senior Application Scientist

Abstract

The 1-phenyl-3-prop-2-yn-1-ylurea scaffold represents a unique and versatile chemical framework in modern medicinal chemistry and agrochemical research. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives. The core structure combines the well-established pharmacophoric properties of the phenylurea moiety, known for its ability to form critical hydrogen bonds with biological targets, with the reactive and sterically significant propargyl group. This combination has given rise to derivatives with a broad spectrum of activities, most notably as potent anticancer agents through mechanisms such as kinase and tubulin inhibition. Furthermore, this chemical class has demonstrated significant potential in other therapeutic areas, including neuroprotection, pain management, and diabetes, as well as in agriculture as herbicides. This guide will explore the key mechanisms of action, present detailed experimental protocols, and synthesize quantitative data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Versatility

The Phenylurea Moiety: A Privileged Pharmacophore

The urea functional group is a cornerstone in drug design, largely due to its capacity as a rigid hydrogen bond donor and acceptor. This allows urea derivatives to form stable, specific interactions with the amino acid residues of enzyme active sites and protein receptors.[1] In medicinal chemistry, the diarylurea and phenylurea scaffolds are particularly prominent, forming the structural basis of numerous approved drugs and clinical candidates, especially in oncology.[2][3] Their ability to mimic peptide bonds while offering greater metabolic stability makes them highly attractive for inhibitor design.

The Propargyl Group: More Than a Linker

The prop-2-yn-1-yl (propargyl) group is a key structural feature that imparts unique properties to the molecule. It is found in several neuroprotective drugs, such as Rasagiline, used in the treatment of Parkinson's disease.[1] Its triple bond introduces rigidity and a specific spatial orientation, which can be crucial for fitting into hydrophobic pockets of target proteins. Moreover, the terminal alkyne can act as a reactive handle for "click chemistry" or as a warhead for covalent inhibition, making it a feature of significant interest for designing highly potent and selective inhibitors.

The Core Structure: this compound

The combination of the phenylurea core with a propargyl group creates a molecule with inherent potential for diverse biological interactions. The structure, C10H10N2O, serves as an ideal starting point for chemical modification.[1] By substituting the phenyl ring and modifying the terminal alkyne, chemists can fine-tune the electronic, steric, and lipophilic properties of the derivatives to optimize their potency, selectivity, and pharmacokinetic profiles for a wide range of biological targets.

General Synthesis Strategy

The synthesis of this compound derivatives is typically straightforward, relying on the nucleophilic addition of an amine to an isocyanate. The most common route involves the reaction of a substituted phenyl isocyanate with propargylamine (prop-2-yn-1-amine). This reaction is often carried out in an aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may be catalyzed by a tertiary amine base such as triethylamine.[4]

Potent Anticancer Activity

Derivatives of the phenylurea scaffold are extensively researched for their anticancer properties, acting through multiple mechanisms of action.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many diarylurea anticancer agents is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[3][5]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. Diaryl urea derivatives, such as the FDA-approved drug Sorafenib, are known to be potent VEGFR-2 inhibitors.[6] The urea moiety typically forms hydrogen bonds within the ATP-binding site of the kinase.

-

RAF Kinase Inhibition: The RAF-MEK-ERK signaling pathway is a central cascade that drives cell proliferation. Mutations in this pathway are common in many cancers, particularly melanoma. Phenylurea derivatives have been shown to be effective inhibitors of RAF kinases, thereby blocking downstream signaling and inhibiting tumor growth.[2][7] Compound 10 in one study, featuring a 4-chloro-3-trifluoromethylphenyl terminal group, showed an IC50 value of 0.1 μM against C-RAF kinase.[7]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Aromatic urea derivatives have been identified as tubulin ligands that can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Mechanism of Action: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites. Inhibiting IDO1 is a promising strategy in cancer immunotherapy. Recently, diphenylurea derivatives linked to a 1,2,3-triazole moiety, synthesized from a propargylamine precursor, have been developed as IDO1 inhibitors.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of these derivatives.

-

Terminal Phenyl Ring: The substituents on the terminal phenyl ring significantly influence activity. Electron-withdrawing groups, such as trifluoromethyl (–CF₃) and chloro (–Cl), are often associated with enhanced potency against various cancer cell lines and kinases.[7][8]

-

Hydrophobic and Electronic Effects: The antiproliferative activity against diverse cancer cell lines varies with the different steric and electronic properties of the substituents on the terminal phenyl moiety.[8]

-

Linker and Core Modifications: Altering the linker between the urea core and other aromatic systems can fine-tune activity. For instance, derivatives containing an imidazo[1,2-a]pyrazine scaffold have shown superior anti-tumor activity compared to those with an imidazo[1,2-a]pyridine scaffold.[7]

Summary of In Vitro Anticancer Efficacy

The following table summarizes the antiproliferative activity of selected phenylurea derivatives against various human cancer cell lines.

| Compound ID | Target / Cell Line | IC₅₀ (µM) | Reference |

| 5a | Colon (KM12) | 1.25 | [8] |

| 5a | CNS (SNB-75) | 1.26 | [8] |

| 5a | Renal (A498) | 1.33 | [8] |

| 5d | Multiple Cell Lines | 1.26 - 3.75 | [8] |

| 16j | 8 Human Tumor Cell Lines | 0.38 - 4.07 | [2] |

| 10a | Prostate (PC3) | 0.19 | [2] |

| 6a | Lung (A549) | 2.566 | [6] |

| 6a | Colon (HT-29) | 15.28 | [6] |

| 16 | Melanoma (A375P) | 0.01 | [7] |

Herbicidal Activity

Phenylurea compounds have long been utilized in agriculture as effective herbicides for weed control.[9]

Mechanism of Action

The primary herbicidal mechanism of phenylureas is the inhibition of photosynthesis. They act as potent inhibitors of Photosystem II (PSII) by blocking the electron transport chain, which ultimately leads to oxidative stress and plant death.[9] Some sulfonylurea derivatives, a related class, also act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[10]

SAR in Herbicidal Design

Quantitative structure-activity relationship (QSAR) studies are employed to design new sulfonylurea and phenylurea herbicides with improved efficacy and better environmental profiles.[11] These studies help identify the key structural features that determine the potency against specific weeds like Brassica napus.[11] For example, pyrazolyl amido urea derivatives have shown significant herbicidal activity, particularly against dicotyledonous weeds.[12]

Other Reported Biological Activities

The versatile this compound scaffold has shown promise in several other therapeutic areas.

-

Anti-nociceptive Activity: Certain 1-phenyl-3-aryl-thiourea and urea derivatives have been synthesized and evaluated for their pain-relieving effects, showing promising anti-nociceptive activity in various pain models in mice.[13][14]

-

Antihyperglycemic Activity: Chalcone-based phenylurea derivatives have been investigated as potential agents for type 2 diabetes. These compounds significantly reduced blood glucose levels in rat models, with a proposed mechanism involving agonistic action on the PPAR-gamma receptor.[15]

-

Central Nervous System (CNS) Activity: Novel urea derivatives have been synthesized and evaluated for their activity on the central nervous system, with some compounds showing potential involvement with the serotonin and/or opioid systems.[16]

Key Experimental Protocols

General Synthesis of 1-(4-methoxyphenyl)-3-(prop-2-yn-1-yl)urea

This protocol is adapted from the general procedure for synthesizing urea derivatives from isocyanates and amines.[4]

-

Materials: 1-isocyanato-4-methoxybenzene, prop-2-yn-1-amine, dichloromethane (CH₂Cl₂), triethylamine.

-

Procedure:

-

Dissolve 1-isocyanato-4-methoxybenzene (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (0.1 eq) to the solution.

-

Slowly add prop-2-yn-1-amine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield the pure product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

In Vitro Antiproliferative MTT Assay

This is a standard colorimetric assay to measure cell viability and proliferation, commonly used to determine the IC₅₀ values of potential anticancer compounds.[2][6]

-

Procedure:

-

Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using dose-response curve fitting software.

-

Conclusion and Future Directions

The this compound scaffold is a privileged structure with demonstrated biological activity across a remarkable range of therapeutic and agricultural applications. Its synthetic accessibility and the tunability of its physicochemical properties make it an exceptionally valuable starting point for drug discovery and lead optimization. The primary activities are centered on anticancer effects, driven by potent inhibition of key signaling kinases and disruption of the cytoskeleton.

Future research should focus on several key areas:

-

Enhancing Selectivity: While many derivatives show high potency, improving selectivity for specific kinase isoforms or cancer-associated targets over wild-type proteins is crucial to minimize off-target effects and improve therapeutic index.

-

Leveraging the Propargyl Group: The propargyl moiety remains underexplored for its potential in targeted covalent inhibition. Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site could lead to inhibitors with increased potency and duration of action.

-

Exploring New Therapeutic Areas: The preliminary findings in neuroprotection, pain, and metabolic disorders warrant further investigation. A systematic exploration of derivatives against targets in these fields could uncover novel therapeutic agents.

-

Combination Therapies: Given their defined mechanisms of action, these derivatives are prime candidates for use in combination with other anticancer agents, particularly immunotherapy, to achieve synergistic effects and overcome drug resistance.

References

-

Al-Sanea, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 274. Available at: [Link]

-

Song, et al. (2022). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Available at: [Link]

-

dos Santos, L., et al. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Bioorganic & Medicinal Chemistry, 16(18), 8526-34. Available at: [Link]

-

Gupta, P. K. (2014). Phenylurea Herbicides. ResearchGate. Available at: [Link]

-

Al-Sanea, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. Available at: [Link]

-

dos Santos, L., et al. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Sengupta, S. A., et al. (2019). Synthesis, Biological Screening and in Silico Studies of Chalcone Based Novel Phenyl Urea Derivatives as Potential Antihyperglycemics. Journal of Pharmaceutical Research. Available at: [Link]

-

Dumas, J. (2002). Protein kinase inhibitors from the urea class. ResearchGate. Available at: [Link]

-

Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer Agents in Medicinal Chemistry, 9(4), 471-80. Available at: [Link]

-

Mohammadi-Far, S., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Chemistry Central Journal. Available at: [Link]

-

Wang, S., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1205885. Available at: [Link]

-

Fan, Z., et al. (2005). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chinese Journal of Chemical Engineering. Available at: [Link]

-

Liu, Y., et al. (2024). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]

-

Sapa, J., et al. (2018). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 23(12), 3281. Available at: [Link]

-

de Oliveira, D. N., et al. (2022). Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry. Available at: [Link]

-

Tan, C., et al. (2011). Synthesis and herbicidal activity of some new pyrazolyl amido urea derivatives. Chinese Journal of Pesticide Science. Available at: [Link]

-

Wang, T., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

Sources

- 1. This compound|CAS 101871-81-2 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]

- 11. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and herbicidal activity of some new pyrazolyl amido urea derivatives [nyxxb.cn]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jopcr.com [jopcr.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-Phenyl-3-prop-2-yn-1-ylurea

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-prop-2-yn-1-ylurea is a small molecule of significant interest, integrating two pharmacologically active motifs: a phenylurea core, common in kinase inhibitors, and a propargyl group, a hallmark of neuroprotective agents. While direct mechanistic studies on this specific compound are not yet prevalent in the public domain, its structural components suggest compelling and testable hypotheses regarding its mode of action. This guide provides a comprehensive framework for elucidating the molecular mechanisms of this compound, focusing on two primary putative pathways: kinase inhibition and neuroprotection via mitochondrial modulation. We present detailed experimental protocols, from initial target identification to cellular and functional validation, designed to provide a robust and self-validating system for investigation.

Introduction: Deconstructing a Molecule of Interest

The rational design of novel therapeutics often involves the combination of well-characterized pharmacophores to achieve synergistic or multi-target effects. This compound is a prime example of such a design. Its constituent parts, the phenylurea and propargyl moieties, are prevalent in numerous clinically approved and investigational drugs.

-

The Phenylurea Scaffold: This motif is a cornerstone in the design of kinase inhibitors. The urea linkage provides a rigid hydrogen bond donor-acceptor system that can effectively interact with the hinge region of the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[1] A multitude of approved cancer therapeutics, such as Sorafenib, are built around this core structure.[1]

-

The Propargyl Moiety: The propargylamine group is a key feature in several neuroprotective drugs, including the monoamine oxidase B (MAO-B) inhibitors selegiline and rasagiline, used in the treatment of Parkinson's disease.[2][3] This group can act as an irreversible inhibitor of flavin-containing enzymes like MAO-B. Beyond this, propargylamines have been shown to possess anti-apoptotic properties and can protect mitochondrial function, which is often impaired in neurodegenerative disorders.[2][3]

Given this structural parentage, this compound presents as a molecule with dual therapeutic potential, plausibly acting as a kinase inhibitor with neuroprotective properties. This guide outlines the logical and experimental progression to test these hypotheses.

Putative Mechanism I: Kinase Inhibition

The prevalence of the phenylurea scaffold in kinase inhibitors strongly suggests that this compound may target one or more protein kinases.[4][5] Many of these kinases are implicated in oncogenic signaling pathways or inflammatory responses. A logical starting point is to screen the compound against a broad panel of kinases to identify potential targets.

Proposed Signaling Pathway: Generic Kinase Cascade

A common mechanism of action for phenylurea-based inhibitors involves the blockade of a signaling cascade initiated by a receptor tyrosine kinase (RTK) or a downstream cytoplasmic kinase, such as those in the MAPK pathway (e.g., RAF, MEK, ERK).

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Phenyl-3-prop-2-yn-1-ylurea

Foreword: Charting the Developability of a Novel Scaffold

In the landscape of modern medicinal chemistry, the urea functional group is a cornerstone of pharmacophore design, prized for its capacity to form robust hydrogen bonds with biological targets.[1] When coupled with a phenyl ring and a propargyl moiety, as in 1-Phenyl-3-prop-2-yn-1-ylurea, we are presented with a scaffold of significant interest, particularly for applications targeting the central nervous system.[1] However, the journey from a promising molecular structure to a viable drug candidate is paved with rigorous physicochemical characterization. This guide provides a comprehensive framework for elucidating two of the most critical parameters for this compound: its solubility and stability. Understanding these properties is not merely a data collection exercise; it is fundamental to de-risking a candidate molecule and laying the groundwork for successful formulation and clinical translation.[2] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them.

The Compound in Focus: this compound

This compound (MW: 174.20 g/mol , Formula: C₁₀H₁₀N₂O) is a small molecule featuring a central urea linkage flanked by a phenyl group and a propargyl group.[1] The phenylurea component provides a rigid, planar system capable of π-stacking and hydrogen bonding, while the terminal alkyne of the propargyl group introduces a degree of reactivity and a linear geometry that can be exploited for further chemical modification or specific interactions with biological targets. The inherent properties of both the urea and alkyne functionalities will be central to our investigation of solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| IUPAC Name | This compound |

Aqueous Solubility: A Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal tract and be absorbed into systemic circulation.[3][4] Therefore, a thorough understanding of the aqueous solubility of this compound is a critical first step in its developability assessment. We will explore both kinetic and thermodynamic solubility, as each provides a distinct and valuable piece of the puzzle.[4]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution, typically prepared by diluting a high-concentration stock in an organic solvent (like DMSO) with an aqueous buffer.[4] This is a high-throughput method that mimics the conditions of many early-stage biological assays and can quickly identify compounds with potential solubility liabilities.[4]

This protocol utilizes laser nephelometry to detect the formation of insoluble particles as a function of concentration.[3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to reach a steady state.

-

Measurement: Analyze the plate using a nephelometer. The instrument measures the scattering of light caused by suspended particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank (buffer with 1% DMSO).

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[5][6] This is a lower-throughput but more definitive measure, crucial for later-stage development and formulation.[4]

-

Sample Preparation: Add an excess of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve of the compound must be prepared in the same buffer.

-

Solid-State Analysis: Analyze the remaining solid by X-ray powder diffraction (XRPD) to ensure the crystalline form has not changed during the experiment.[6]

| Solubility Type | Method | Key Information Provided |

| Kinetic | Nephelometry | Rapid assessment of precipitation from a supersaturated solution; relevant for in vitro assays.[4] |

| Thermodynamic | Shake-Flask (HPLC) | True equilibrium solubility; essential for formulation and biopharmaceutical modeling.[5][6] |

Chemical Stability: Ensuring Integrity and Safety

A drug molecule must remain chemically intact from its synthesis through to its administration and action within the body.[7] Stability studies, particularly forced degradation or "stress testing," are designed to identify potential degradation pathways and products, which is a regulatory requirement and crucial for developing stable formulations.[7][8][9]

The structure of this compound presents several potential points of instability:

-

Urea Moiety: Susceptible to hydrolysis under strong acidic or basic conditions, which could cleave the molecule into phenylamine and propargylamine derivatives.

-

Alkyne Group: While generally more stable than alkenes, terminal alkynes can undergo hydration, oxidation, or other addition reactions, especially in the presence of metal catalysts or strong oxidizing agents.[10][11]

-

Phenyl Group: Can be susceptible to oxidative degradation.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that analytical methods are capable of detecting and resolving the degradants from the parent compound.[8]

Caption: Workflow for forced degradation of this compound.

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat a solution with 0.1 M NaOH at 60°C. Neutralize samples before analysis.

-

Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose both the solid compound and a solution to 80°C in a controlled oven.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, excipients, or impurities.[7] HPLC with Diode Array Detection (DAD) is the workhorse for this purpose.

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for elution. |

| Gradient | 5% to 95% B over 20 minutes | To ensure separation of the parent peak from potential degradants with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30°C | For reproducible retention times. |

| Detection | DAD (200-400 nm), Monitor at λmax | DAD allows for peak purity analysis. |

The stressed samples are analyzed using this method. The chromatograms are inspected to ensure that all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using the DAD data should be performed to confirm the homogeneity of the parent peak in the presence of its degradants.

Identification of Degradation Products

Once the stability-indicating method is established, the next crucial step is to identify the structures of the major degradation products.[7] This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The accurate mass data from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for the determination of the elemental composition of the degradants, providing critical clues to their structures.

Caption: Potential degradation pathways for this compound.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will provide a foundational dataset for key decisions in the drug development process. The solubility data will inform the selection of formulation strategies, from simple aqueous solutions for preclinical studies to more advanced enabling formulations like amorphous solid dispersions or nanosuspensions if required.[2] The stability profile, including the identity of degradation products, will dictate storage conditions, shelf-life, and packaging requirements, and is essential for ensuring patient safety.[8] By understanding the inherent physicochemical liabilities of this promising scaffold early, we can proactively address them, significantly enhancing the probability of its successful progression toward a clinically valuable therapeutic agent.

References

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). S-Matrix.[Link]

-

Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Forced Degradation Studies. (n.d.). Protheragen Lab.[Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.[Link]

-

Solubility Test. (n.d.). AxisPharm.[Link]

-

Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.). Charles River Laboratories.[Link]

-

Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.[Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.[Link]

- Chaney, A. L., & Marbach, E. P. (1971). Method for analysis of urea.U.S. Patent No. 3,592,741. Washington, DC: U.S.

-

de Oliveira, R., et al. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Bioorganic & Medicinal Chemistry, 16(18), 8526-8534. [Link]

-

Stability of alkynes. (2018). Sarthaks eConnect.[Link]

-

Francis, P. S., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry, 21(5), 389-400. [Link]

-

de Oliveira, R., et al. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Bioorganic & Medicinal Chemistry, 16(18), 8526-34. [Link]

-

Analytical methodology for the determination of urea: Current practice and future trends. (n.d.). ResearchGate.[Link]

-

UREA TESTING METHODS. (n.d.). BioSpectra.[Link]

-

Wang, Q., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(21), 5158. [Link]

-

Ferguson, G., & Low, J. N. (2009). 1-(3-Phenyl-prop-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2556. [Link]

-

11.3: Physical Properties of Alkynes. (2019). Chemistry LibreTexts.[Link]

-

Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry.[Link]

-

Are alkynes less stable than alkenes? (2017). Quora.[Link]

-

Relative stability of Alkynes. (2021). YouTube.[Link]

-

Wang, W., et al. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. Environmental Pollution, 269, 116122. [Link]

-

3-Phenyl-2-propyn-1-ol. (n.d.). PubChem.[Link]

-

Phenylurea. (n.d.). PubChem.[Link]

-

Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). University of Twente Research Information.[Link]

-

Biodegradation pathways of tire-related para-phenylenediamines. (2025). Science of The Total Environment.[Link]

-

3-Phenyl-2-propyn-1-ol. (n.d.). NIST Chemistry WebBook.[Link]

-

1-Butyl-3-phenylurea. (n.d.). NIST Chemistry WebBook.[Link]

Sources

- 1. This compound|CAS 101871-81-2 [benchchem.com]

- 2. criver.com [criver.com]

- 3. rheolution.com [rheolution.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. apicule.com [apicule.com]

- 10. sarthaks.com [sarthaks.com]

- 11. Alkyne Reactivity [www2.chemistry.msu.edu]

Unlocking the Therapeutic Potential of 1-Phenyl-3-prop-2-yn-1-ylurea: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-Phenyl-3-prop-2-yn-1-ylurea represents a compelling chemical scaffold, integrating the privileged urea moiety with a reactive propargyl group. While the specific biological targets of this molecule remain largely uncharacterized, its structural components suggest a high potential for therapeutic intervention across various disease areas, including oncology, neurodegenerative disorders, and immunology. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. We present a rationale-driven workflow, moving from broad, unbiased screening to specific, high-resolution validation, designed to de-orphanize this compound and pave the way for its development as a novel therapeutic agent. Detailed, field-proven protocols and data interpretation frameworks are provided to empower researchers in this endeavor.

Introduction: Deconstructing the Therapeutic Promise of this compound

The therapeutic potential of a small molecule is intrinsically linked to its ability to selectively interact with and modulate the function of specific biomolecules. This compound is a molecule of significant interest due to the convergence of two key structural features:

-

The Phenylurea Scaffold: The urea functional group is a cornerstone of medicinal chemistry, prized for its capacity to form stable hydrogen bonds with biological targets, thereby enhancing potency and selectivity[1]. Phenylurea derivatives have demonstrated a wide array of biological activities, including anticancer effects through mechanisms such as the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tubulin polymerization[2][3][4][5].

-

The Propargyl Group: This terminal alkyne moiety is not merely a structural component but a versatile functional handle. It is a key feature in several neuroprotective drugs and has been exploited in the design of enzyme inhibitors and anticancer agents[1][6][7]. The triple bond's reactivity is particularly valuable for modern chemical biology techniques, including copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), which can be leveraged for target identification[8].

Given these structural alerts, we can formulate several primary hypotheses regarding the potential target classes for this compound:

-

Protein Kinases: The urea linkage can mimic the hinge-binding motifs of many kinase inhibitors.

-

G-Protein Coupled Receptors (GPCRs): The aromatic and hydrogen-bonding features of the molecule may facilitate interactions with these cell surface receptors[][10][11].

-

Metabolic Enzymes: The propargyl group can act as a latent reactive moiety, potentially enabling covalent modification of enzymatic targets.

-

Immune Modulatory Proteins: The demonstrated activity of related phenylureas against targets like IDO1 suggests a potential role in immuno-oncology[2][12].

This guide provides a systematic and robust workflow to test these hypotheses and uncover novel targets.

A Phased Approach to Target Identification and Validation

We propose a three-phased workflow designed to progressively narrow the field of potential targets from the entire proteome down to a single, validated binding partner.

Caption: A three-phased workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase aims to cast a wide net to identify any potential interacting proteins within a complex biological system, such as a cell lysate or intact cells.

Thermal Proteome Profiling (TPP)

Rationale: TPP is a powerful method for identifying direct and indirect targets of a compound in a native cellular environment. The principle is that the binding of a ligand alters the thermal stability of its target protein. This change can be detected by mass spectrometry across a temperature gradient.

Experimental Protocol: TPP-TR (Temperature Range)

-

Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line for oncology applications) to ~80% confluency. Treat one set of cells with this compound (e.g., at 10 µM) and a control set with vehicle (e.g., DMSO) for a defined period (e.g., 1 hour).

-

Temperature Gradient: Aliquot the treated cell suspensions and heat each aliquot to a different temperature in a gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

-

Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles and ultracentrifuge to separate soluble proteins from precipitated aggregates.

-

Protein Digestion and TMT Labeling: Collect the soluble fractions, reduce, alkylate, and digest the proteins to peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.

-

LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify proteins in each sample. For each protein, plot the soluble fraction as a function of temperature to generate a melting curve. A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a potential interaction.

| Parameter | Vehicle Control | This compound Treated | Interpretation |

| Melting Temperature (Tm) of Protein X | 52°C | 56°C | Stabilization suggests direct binding. |

| Tm of Protein Y | 60°C | 55°C | Destabilization suggests indirect effect or binding to an unstable conformation. |

Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is particularly well-suited for identifying covalent targets. The propargyl group of this compound can be exploited for this purpose. A "clickable" version of the compound, with a terminal alkyne, can be synthesized. After treatment, cells are lysed, and a biotin-azide tag is "clicked" onto the compound-bound proteins. These tagged proteins can then be enriched and identified by mass spectrometry.

Experimental Workflow

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Phase 2: Target Class Screening

Based on the hypotheses generated from the compound's structure and the results of the unbiased screens, more focused screening against specific protein families can be performed.

Kinome Profiling

Rationale: Given the prevalence of the urea scaffold in kinase inhibitors, a kinome-wide screen is a logical next step. Several commercial services offer profiling against large panels of recombinant kinases, providing rapid insights into the compound's kinase selectivity.[13][14][15][16][17]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Compound Submission: Provide this compound to a specialized contract research organization (CRO).

-

Assay Format: The CRO will typically perform radiometric or fluorescence-based assays using a panel of several hundred purified human kinases.

-

Screening Concentration: An initial single-point screen at a high concentration (e.g., 10 µM) is common to identify initial hits.

-

Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the IC50 value.

| Kinase | % Inhibition at 10 µM | IC50 (µM) |

| Kinase A | 95% | 0.1 |

| Kinase B | 88% | 0.5 |

| Kinase C | 12% | >10 |

GPCR Screening

Rationale: The structural features of the compound warrant investigation of its potential interaction with G-protein coupled receptors. High-throughput screening platforms can assess the compound's activity against a broad panel of GPCRs.[][10][11][18][19]

Experimental Protocol: Calcium Mobilization Assay

-

Cell Lines: Utilize a panel of cell lines, each stably expressing a specific GPCR and a calcium-sensitive fluorescent reporter (e.g., Fluo-4).

-

Compound Treatment: Add this compound to the cells at various concentrations.

-

Agonist/Antagonist Mode:

-

Agonist Mode: Measure the fluorescence signal directly after compound addition. An increase in fluorescence indicates agonistic activity.

-

Antagonist Mode: Pre-incubate the cells with the compound, then add a known agonist for the specific GPCR. A reduction in the agonist-induced fluorescence signal indicates antagonistic activity.

-

-

Data Analysis: Quantify the change in fluorescence to determine EC50 (for agonists) or IC50 (for antagonists).

Phase 3: High-Resolution Target Validation

The final phase involves rigorous validation of the top candidate targets identified in the earlier phases.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is the gold standard for confirming target engagement in intact cells.[20][21][22][23][24] It provides direct evidence that the compound binds to its putative target in a physiological context.

Experimental Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat intact cells with this compound or vehicle.

-

Heat Challenge: Heat the treated cells to a range of temperatures, typically centered around the known melting temperature of the target protein.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated protein by centrifugation.

-

Western Blotting: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.

-

Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated cells confirms target stabilization and engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

Rationale: SPR is a biophysical technique that provides quantitative, real-time data on the binding kinetics (association and dissociation rates) and affinity (KD) of a compound to its purified target protein. This is a crucial step in confirming a direct, high-affinity interaction.

Experimental Protocol

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.

-

Compound Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.

-

Binding Measurement: Detect the change in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.

-

Kinetic Analysis: Fit the binding data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

| Parameter | Value |

| ka (M⁻¹s⁻¹) | 1 x 10⁵ |

| kd (s⁻¹) | 1 x 10⁻³ |

| KD (nM) | 10 |

Cellular Functional Assays

Rationale: The ultimate validation of a therapeutic target is to demonstrate that the compound's binding to the target leads to a desired cellular phenotype. The specific assay will depend on the validated target.

-

If the target is a kinase: Perform a cell-based assay to measure the phosphorylation of a known downstream substrate of that kinase.

-

If the target is a GPCR: Conduct a downstream signaling assay, such as measuring changes in cyclic AMP (cAMP) levels.

-

If the target is an enzyme: Measure the levels of the enzyme's product in treated cells.

-

For anticancer applications: Conduct cell proliferation assays (e.g., MTT or CellTiter-Glo) to demonstrate that target engagement leads to inhibition of cancer cell growth.

Conclusion

The journey from a promising chemical scaffold to a validated therapeutic lead is a challenging but systematic process. By employing the multi-phased approach outlined in this guide—progressing from broad, unbiased discovery methods to highly specific and quantitative validation techniques—researchers can effectively de-orphanize this compound. This rigorous, evidence-based workflow will not only elucidate its mechanism of action but also build a robust data package to support its advancement into preclinical and clinical development. The convergence of the privileged phenylurea motif and the versatile propargyl group marks this compound as a high-priority candidate for in-depth investigation, with the potential to yield novel therapies for a range of human diseases.

References

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]

-

Riaz, A. (2020). Target Identification Approaches in Drug Discovery. ResearchGate. Retrieved from [Link]

-

Patsnap. (2023, May 27). What is the role of proteomics in drug discovery? Patsnap Synapse. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Advancing Drug Discovery with Proteomics. Retrieved from [Link]

-

Broad Institute. (2018, April 11). Using scalable proteomic tools for drug discovery. Retrieved from [Link]

-

Zhang, H., et al. (2022). Profiling disease-selective drug targets: from proteomics to ligandomics. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

Lomenick, B., et al. (2009). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]

-

Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Grokipedia. (n.d.). Propargyl group. Retrieved from [Link]

-

Le, T. H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

-

Kumari, P., et al. (2015). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. Trends in Molecular Medicine. Retrieved from [Link]

-

Jones, E. M., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Engineering. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

-

Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Retrieved from [Link]

-

Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Retrieved from [Link]

-

Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

-

Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Retrieved from [Link]

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Boryczka, S., et al. (2002). Synthesis and Antiproliferative Activity in Vitro of New Propargyl Thioquinolines. Pharmazie. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Retrieved from [Link]

-

Song, D. Q., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

El-Remessy, A. B., et al. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]

Sources

- 1. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiproliferative activity in vitro of new propargyl thioquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Emerging Approaches to GPCR Ligand Screening for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. KinomePro - Pamgene [pamgene.com]

- 15. assayquant.com [assayquant.com]

- 16. pharmaron.com [pharmaron.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

1-Phenyl-3-prop-2-yn-1-ylurea: A Multifaceted Molecule for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Phenyl-3-prop-2-yn-1-ylurea is a fascinating small molecule that stands at the intersection of agrochemical and medicinal chemistry. Its unique structure, combining a phenylurea scaffold with a propargyl group, suggests a diverse range of biological activities. The phenylurea moiety is a well-established pharmacophore in herbicides that target photosynthesis, while the propargyl group is a key feature in several neuroprotective drugs. This technical guide provides a comprehensive literature review of the research surrounding this compound, delving into its synthesis, chemical properties, and exploring its potential applications as a herbicide, a neuroprotective agent, and an anticancer compound. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and insights into future research directions.

Introduction: The Duality of a Unique Chemical Scaffold

This compound, with the molecular formula C₁₀H₁₀N₂O, is a derivative of urea, a class of compounds renowned for its diverse biological activities[1]. The urea functional group is a privileged structure in drug design due to its ability to form stable hydrogen bonds with various biological targets, a crucial factor for achieving specific bioactivity and optimizing drug-like properties[1].

This particular molecule incorporates two key structural features that hint at its multifaceted potential:

-

The Phenylurea Core: Phenylurea derivatives are widely recognized for their potent herbicidal activity. They act by inhibiting Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants[2]. This established mechanism of action makes this compound a person of interest in the development of new agrochemicals.

-

The Propargyl Moiety: The propargyl group (prop-2-yn-1-yl) is a prominent feature in several neuroprotective drugs, including rasagiline and ladostigil, which are used in the management of neurodegenerative diseases like Parkinson's and Alzheimer's disease[1]. This suggests that this compound may possess neuroprotective properties, offering a potential avenue for therapeutic development.